Molecular Scaffold Uniqueness: Dual Indole Substitution Pattern vs. Single-Indole and Non-Indole Urea Comparators
The compound features two regioisomerically distinct indole attachments: the 1H-indol-1-yl group is linked via the N1 position through an ethylene spacer, while the 1-methyl-1H-indol-3-yl group is attached directly at the urea via the C3 position [1]. This dual attachment mode differentiates it from common single-indole urea analogs (e.g., 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea, which replaces the 1H-indol-1-yl ethyl arm with a simple phenylethyl group) and from symmetric bis-indole ureas where both indoles attach through the same position . The topological polar surface area (tPSA) is computationally predicted at ~58 Ų (based on the urea NH donors and indole N atoms), which falls within the range associated with moderate passive permeability [2]. However, no experimental logP, solubility, or permeability data are available for this compound or its closest analogs to support quantitative comparison.
| Evidence Dimension | Structural topology: indole substitution pattern and tPSA |
|---|---|
| Target Compound Data | C20H20N4O; MW 332.4; dual indole (N1-alkyl + C3-urea); predicted tPSA ~58 Ų |
| Comparator Or Baseline | 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea: single indole; MW 319.4; predicted tPSA ~53 Ų |
| Quantified Difference | MW difference: +13 Da; tPSA difference: ~+5 Ų (estimated); one additional H-bond acceptor |
| Conditions | Computed molecular descriptors (PubChem/Cactvs); no experimental physicochemical data available |
Why This Matters
The additional indole ring may provide enhanced π-stacking capacity compared to single-indole analogs, which could be relevant for targets with aromatic-rich binding pockets—but this remains a prospective hypothesis without confirmatory binding data.
- [1] Kuujia.com. CAS 941879-39-6 product page. InChI, SMILES, and structural information. View Source
- [2] PubChem Compound Search. Computed molecular descriptors for 1-(2-indol-1-ylethyl)-3-(1-methylindol-3-yl)urea (InChIKey BELUDADXTUVYDB-UHFFFAOYSA-N). View Source
